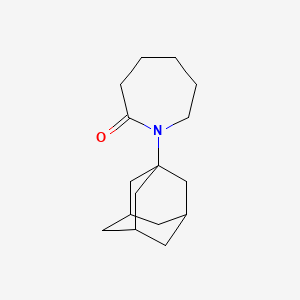
1-(1-Adamantyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)azepan-2-one is a compound that features an adamantane moiety attached to an azepan-2-one ring. Adamantane is a tricyclic hydrocarbon known for its stability and unique structure, which imparts significant rigidity and lipophilicity to the molecules it is part of. The azepan-2-one ring, on the other hand, is a seven-membered lactam ring. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of research in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(1-Adamantyl)azepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and azepan-2-one as the primary starting materials.
Synthetic Route: One common method involves the functionalization of adamantane to introduce a reactive group, such as a bromine atom, which can then be used to attach the azepan-2-one ring. This can be achieved through a series of reactions including bromination, nucleophilic substitution, and cyclization.
Reaction Conditions: The reactions are typically carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production: On an industrial scale, the production of this compound may involve optimized processes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(1-Adamantyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups, using reagents like halogens or alkyl halides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(1-Adamantyl)azepan-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: In biological research, it is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The unique structure of this compound makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and lipophilicity.
Mécanisme D'action
The mechanism of action of 1-(1-Adamantyl)azepan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors, enzymes, or ion channels, depending on its specific structure and functional groups.
Pathways Involved: The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or pathways related to cellular transport and communication.
Effects: The effects of this compound can vary widely, from modulating receptor activity to inhibiting enzyme function, depending on the context of its use.
Comparaison Avec Des Composés Similaires
1-(1-Adamantyl)azepan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-adamantylamine, 1-adamantylacetic acid, and 2-azaadamantane share structural similarities with this compound.
Uniqueness: The presence of both the adamantane moiety and the azepan-2-one ring in this compound imparts unique properties, such as increased rigidity and lipophilicity, which are not found in the other similar compounds.
Applications: While similar compounds may have overlapping applications, the specific combination of structural features in this compound makes it particularly valuable in certain contexts, such as drug development and materials science.
Propriétés
IUPAC Name |
1-(1-adamantyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-15-4-2-1-3-5-17(15)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCNARIMMGJIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
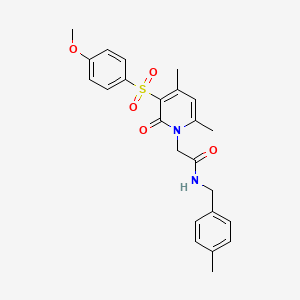
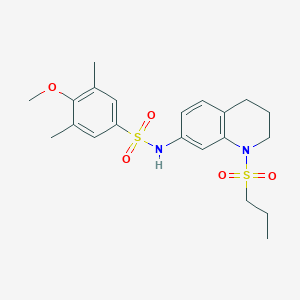
![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)
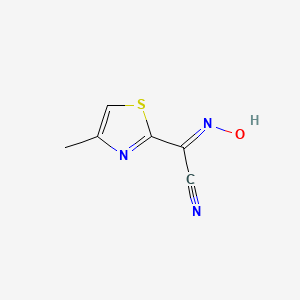

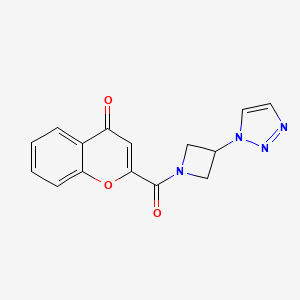
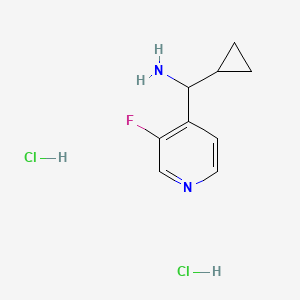
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)
![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)
![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B3016180.png)
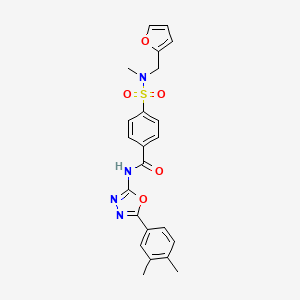
![6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016183.png)
